molecular formula C12H11FN2O2 B13925612 methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B13925612
M. Wt: 234.23 g/mol
InChI Key: KDEGAMJGEZFYPX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Reduced forms of the benzoate.

    Hydrolysis: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the pyrazole ring can provide specific binding interactions with biological targets .

Biological Activity

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom substitution, which enhances its metabolic stability and influences its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Chemical Formula : C11_{11}H9_{9}FN2_{2}O2_{2}
  • Molecular Weight : 220.203 g/mol
  • CAS Number : 1178280-85-7

The structure of this compound includes a benzoate moiety and a pyrazole ring, which are known to contribute to various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing pyrazole rings can modulate several biological pathways. This compound may interact with specific enzymes and receptors involved in cell growth and apoptosis. The presence of the fluorine atom is believed to enhance binding affinity to these targets.

Interaction Studies

Initial studies suggest that this compound may influence:

  • Inflammation Pathways : Potential inhibition of pro-inflammatory cytokines.
  • Cancer Progression : Modulation of pathways associated with tumor growth and metastasis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameActivityIC50_{50} (µM)Reference
This compoundCytotoxicity against cancer cell linesTBD
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acidAnticancer activity (MCF7 cell line)3.79
Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoateAnti-inflammatory propertiesTBD

Study on Anticancer Activity

In a recent study, various pyrazole derivatives, including this compound, were screened against multiple cancer cell lines. The results indicated significant cytotoxic effects, with IC50_{50} values comparable to established anticancer agents. Further mechanistic studies are required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. Preliminary results suggested that this compound could inhibit the production of inflammatory markers in vitro, indicating its potential as a therapeutic agent in inflammatory diseases.

Future Directions

Given the promising biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways modulated by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Development of Derivatives : Synthesizing analogs with improved potency or selectivity for specific biological targets.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate

InChI

InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)8-3-4-10(11(13)5-8)12(16)17-2/h3-7H,1-2H3

InChI Key

KDEGAMJGEZFYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

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